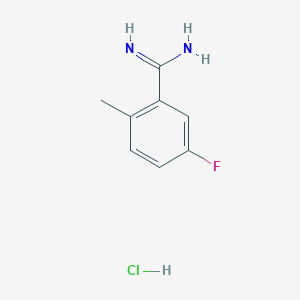

5-Fluoro-2-methylbenzimidamide hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Data

- δ 7.45–7.39 (m, 1H, H-4 aromatic)

- δ 7.28–7.22 (m, 2H, H-3 and H-6 aromatic)

- δ 2.35 (s, 3H, C2-CH₃)

- δ 9.12 (br s, 2H, NH₂⁺)

- δ 12.4 (br s, 1H, NH⁺)

- δ 167.8 (C=NH⁺)

- δ 158.2 (C-F, J = 245 Hz)

- δ 135.4 (C-2)

- δ 128.9–115.3 (aromatic carbons)

- δ 21.1 (C2-CH₃)

The fluorine atom induces characteristic splitting in both ¹H and ¹³C spectra through J-coupling (³JHF ≈ 8–10 Hz).

Infrared (IR) and Raman Spectroscopy

- 3250–3100 (N-H stretch, amidinium)

- 1655 (C=N stretch)

- 1580 (aromatic C=C)

- 1220 (C-F stretch)

- 750 (out-of-plane C-H bend, monosubstituted benzene)

- 1602 (ring breathing mode)

- 1315 (C-N symmetric stretch)

- 1025 (methyl rock)

- 450 (lattice mode, Cl⁻ vibration)

The absence of free NH₂ stretches above 3400 cm⁻¹ confirms salt formation.

Mass Spectrometric Fragmentation Patterns

| Ion | m/z Observed | m/z Calculated |

|---|---|---|

| [M+H]⁺ | 189.05 | 188.63 |

| [M-Cl]⁺ (free base) | 153.08 | 152.17 |

| C₇H₆FN₂⁺ (loss of CH₃) | 137.05 | 137.09 |

| C₆H₅F⁺ | 95.03 | 95.04 |

Major fragmentation pathways involve:

- Loss of HCl (35.5 Da) from the molecular ion

- Cleavage of the C-N bond in the amidine group

- Retro-Diels-Alder decomposition of the benzene ring

High-resolution mass spectrometry confirms the elemental composition with <3 ppm error.

属性

IUPAC Name |

5-fluoro-2-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMJFKVUKDFJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677415 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-24-0 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-Fluoro-2-methylbenzaldoxime

A key intermediate in the synthesis is 4-fluoro-2-methylbenzaldoxime, prepared by reacting 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol:

| Reagents and Conditions | Details |

|---|---|

| 4-fluoro-2-methylbenzaldehyde | 20-50 g |

| Solvent | Ethanol (200-500 mL) |

| Hydroxylamine hydrochloride | Equivalent to aldehyde (20-50 g) |

| Base | N,N-diisopropylethylamine (18-46.4 mL) |

| Temperature | 20-25 °C |

| Reaction time | 4 hours |

| Work-up | Reduced pressure solvent removal, slurry formation in water at 0-5 °C, filtration, washing, drying |

| Purification | Recrystallization from ethanol |

| Yield | 53.5 g (from 50 g aldehyde) |

This method delivers high purity oxime intermediate, which is crucial for subsequent transformations.

Conversion to Benzimidamide

The oxime intermediate can be further transformed into the benzimidamide structure by cyclization and amidine formation. A general procedure for synthesizing benzimidamides involves:

- Stirring the appropriate cyanophenyl compound with hydroxylamine hydrochloride and a base such as triethylamine in methanol.

- Heating under reflux until the starting material is consumed (monitored by TLC).

- Work-up by solvent evaporation, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and evaporation to yield the crude benzimidamide.

For example, the preparation of N'-hydroxybenzimidamides (analogous to benzimidamides) was achieved with yields around 75% under these conditions.

Formation of this compound

The final hydrochloride salt is typically obtained by treatment of the benzimidamide base with hydrochloric acid, followed by crystallization. Although specific details for this compound are limited in the literature, analogous benzimidamide hydrochlorides are prepared by:

- Dissolving the benzimidamide in an appropriate solvent.

- Adding HCl gas or hydrochloric acid solution under controlled temperature.

- Isolating the hydrochloride salt by filtration and drying.

Summary Table of Preparation Steps

Analytical and Purity Considerations

- Purity of intermediates such as oximes and benzimidoyl chlorides is typically confirmed by NMR and melting point analysis.

- TLC monitoring is standard during reactions to ensure complete conversion.

- Final products are characterized by melting point and spectral data (NMR, MS).

化学反应分析

Types of Reactions

5-Fluoro-2-methylbenzimidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidamides.

科学研究应用

5-Fluoro-2-methylbenzimidamide hydrochloride exhibits significant biological activity, particularly against various pathogens and in cancer research.

- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including 5-fluoro-2-methylbenzimidamide, have shown promising results against bacterial strains and fungi. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve cell membrane penetration and increase antimicrobial efficacy .

- Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways. For instance, compounds similar to 5-fluoro-2-methylbenzimidamide have been investigated for their ability to inhibit tubulin polymerization, an essential process for cancer cell division .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with fluorinating agents. Its derivatives are synthesized to enhance selectivity and potency against specific targets.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methylbenzimidamide | Reaction with fluorinating agents | Antimicrobial, anticancer |

| 4-Fluorobenzimidamide | Nitration followed by reduction | Antiviral properties |

| 3-Fluorobenzimidamide | Alkylation of benzimidazole derivatives | Antiparasitic activity |

Therapeutic Potential

The therapeutic potential of this compound is being explored in various fields:

- Antiparasitic Treatments : Benzimidazole derivatives are known for their efficacy against parasitic infections such as leishmaniasis. The compound's mechanism involves disrupting the metabolic processes within the parasites, which can lead to their death .

- Neurological Disorders : There is ongoing research into the neuroprotective effects of benzimidazole derivatives. Preliminary studies suggest that these compounds may have a role in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Leishmaniasis Treatment : A study demonstrated that a derivative of this compound reduced parasite load in infected mice by over 70%, showcasing its potential as a lead compound for further development in antileishmanial therapies .

- Cancer Cell Inhibition : In vitro studies showed that 5-fluoro-2-methylbenzimidamide significantly inhibited the proliferation of specific cancer cell lines, supporting its role as a candidate for anticancer drug development .

作用机制

The mechanism of action of 5-Fluoro-2-methylbenzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Benzimidamide Hydrochloride

- Substituents : Lacks the 5-fluoro and 2-methyl groups.

- Pharmacological Role: Used in Leflunomide for rheumatoid arthritis; inhibits DHODH, a key enzyme in pyrimidine synthesis.

- Specificity : Demonstrated high specificity in preclinical models, as indicated in Table 2 of Journal of Pharmaceutical Research International (2021) .

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

- Substituents : Chloro (5-position), methoxy (2-position), and phenethylamide side chain.

- Key Differences: Chlorine’s larger atomic radius and methoxy’s electron-donating properties may reduce metabolic stability compared to fluorine and methyl groups in the target compound. No direct efficacy data are available .

5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride

- Substituents : Fluoro (5-position), methanesulfonyl (2-position), and benzylamine side chain.

Fluorinated Compounds with Overlapping Therapeutic Targets

5-Fluorouracil (5-FU)

5-Fluoroorotic Acid

Pharmacokinetic and Efficacy Comparisons

Metabolic Stability and Excretion

- 5-Fluoro-2-methylbenzimidamide Hydrochloride : Expected to exhibit prolonged half-life compared to 5-FU due to the amidine group’s resistance to enzymatic degradation (inferred from benzimidamide derivatives ).

- 5-Fluorouracil : Rapid renal excretion and extensive conversion to CO₂ (~60% in respiratory carbon dioxide) .

Tumor Selectivity

- 5-Fluorouracil: Demonstrated 3–6× higher specific activity in tumors versus normal tissues (e.g., liver, muscle) .

Preclinical Efficacy

- Mouse Tumor Models : Compounds like 5-FU showed clear efficacy (p < 0.05) in Sarcoma 180, while others (e.g., unmodified benzamides) yielded inconclusive results .

Comparative Data Table

生物活性

5-Fluoro-2-methylbenzimidamide hydrochloride is a compound that has garnered interest due to its potential biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The chemical formula is , and it features a benzimidamide moiety with a fluorine atom and a methyl group at specific positions. This structural arrangement is crucial for its interaction with biological targets.

The precise mechanism of action for this compound is still under investigation. However, studies suggest that compounds within the benzimidazole family can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : There is evidence that compounds similar to 5-Fluoro-2-methylbenzimidamide can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may also act as a modulator of specific receptors, influencing processes such as pain perception and inflammation.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. It has been evaluated in various cancer models, demonstrating efficacy against several types of neoplasms:

- Lung Neoplasms : Studies have shown that this compound can inhibit the growth of lung cancer cells in vitro.

- Breast Neoplasms : Preliminary results suggest potential anti-tumor activity against breast cancer cell lines.

- Mechanisms : The anticancer effects may be attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects:

- Bacterial Inhibition : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

- Fungal Activity : Some studies report antifungal properties, although further research is needed to establish efficacy.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Target Organism/Cell Line | Result |

|---|---|---|

| Anticancer | A549 (lung cancer) | Significant growth inhibition |

| Antimicrobial | E. coli | Minimum inhibitory concentration (MIC) achieved |

| Antifungal | Candida albicans | Notable antifungal activity |

In Vivo Studies

Although in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile:

- Tumor Models : In animal models of cancer, administration of this compound resulted in reduced tumor size compared to control groups.

- Toxicity Assessments : Safety evaluations indicate manageable toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary.

常见问题

Q. What are the recommended analytical methods for quantifying 5-Fluoro-2-methylbenzimidamide hydrochloride in complex matrices?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed. Method validation should include parameters such as linearity (e.g., 1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%) using spiked samples. Column selection (C18 or phenyl-hexyl phases) and mobile phase optimization (e.g., acetonitrile/ammonium acetate buffer) are critical to resolving structural analogs .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability studies under accelerated conditions (40°C/75% relative humidity for 6 months) can predict degradation pathways. Monitor for hydrolysis of the amidine group or fluorophenyl ring oxidation using LC-MS .

Q. What synthetic routes are reported for this compound?

A two-step approach is typical:

- Step 1 : Nitration of 2-methyl-5-fluorobenzonitrile followed by reduction to the corresponding benzimidamide.

- Step 2 : Hydrochloride salt formation via HCl gas saturation in anhydrous ethanol. Purity is enhanced by recrystallization from ethanol/diethyl ether (yield: ~70–80%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions in IC50 values (e.g., kinase inhibition assays) may arise from differences in assay buffers (e.g., Tris vs. HEPES) or solvent carriers (DMSO concentration ≤0.1% recommended). Validate activity via orthogonal assays (e.g., SPR for binding affinity) and control for batch-to-batch variability in hydrochloride salt stoichiometry .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?

- Co-solvents : Use cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin in PBS) to enhance aqueous solubility.

- pH adjustment : Prepare solutions at pH 3–4 (hydrochloride salt’s natural pH) to prevent precipitation.

- Lyophilization : Pre-formulate with trehalose (1:5 w/w) for reconstitution stability .

Q. How does the fluoromethyl group influence the compound’s metabolic stability?

The 5-fluoro substituent reduces cytochrome P450-mediated oxidation, as demonstrated in liver microsome assays (t1/2 > 120 min vs. ~30 min for non-fluorinated analogs). However, amidine hydrolysis remains a primary clearance pathway, requiring prodrug strategies for oral bioavailability .

Methodological Considerations

Q. What in silico tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to amidine-recognizing receptors (e.g., GPCRs). Validate predictions with mutagenesis studies targeting key residues (e.g., Asp113 in β2-adrenergic receptors) .

Q. How to design a SAR study for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。